1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18763713
InChI: InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1
SMILES:
Molecular Formula: C12H20FNO4
Molecular Weight: 261.29 g/mol

1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC18763713

Molecular Formula: C12H20FNO4

Molecular Weight: 261.29 g/mol

* For research use only. Not for human or veterinary use.

1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate -

Specification

Molecular Formula C12H20FNO4
Molecular Weight 261.29 g/mol
IUPAC Name 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key YUFJCQYJBJXLJH-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring system with two distinct carboxylate groups: a tert-butyl ester at the 1-position and a methyl ester at the 4-position. The fluorine atom occupies the 3-position in a stereospecific (3S,4R) configuration, conferring both electronic and steric influences on the molecule’s reactivity . The isomeric SMILES string CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)OC\text{CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)OC} explicitly defines the spatial arrangement of substituents .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC12H20FNO4\text{C}_{12}\text{H}_{20}\text{FNO}_4
Molecular Weight261.29 g/mol
IUPAC Name1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate
Stereochemistry(3S,4R) configuration
Boiling/Melting PointsNot reported (stable under standard conditions)

Stereochemical Significance

The (3S,4R) stereochemistry is critical for interactions with biological targets. Fluorine’s electronegativity and small atomic radius enhance binding affinity to enzymes such as proteases and kinases, while the tert-butyl group provides steric bulk that influences pharmacokinetic properties . Computational studies using the InChIKey YUFJCQYJBJXLJH-DTWKUNHWSA-N\text{YUFJCQYJBJXLJH-DTWKUNHWSA-N} further validate the compound’s three-dimensional conformation .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate involves multi-step sequences emphasizing stereocontrol and functional group compatibility. A representative approach includes:

  • Desymmetrization of Piperidine Precursors: Starting from diethyl piperidine-3,5-dicarboxylate, hydrogenation over Pd/C under high pressure yields the saturated piperidine core .

  • Fluorination: Photochemical decarboxylative fluorination introduces the fluorine atom at the 3-position, often employing flow reactors to enhance yield and purity .

  • Esterification: Sequential protection of the 1- and 4-positions with tert-butyl and methyl groups, respectively, using anhydride or chloroformate reagents.

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYield
HydrogenationPd/C, H2\text{H}_2, 30°C55–95%
FluorinationFlow reactor, UV light70–85%
Esterificationtert-Butyl chloroformate, DCM80–90%

Biocatalytic Resolution

Recent advancements employ lipases (e.g., Palatase 20000L) for kinetic resolution of racemic intermediates, enabling access to enantiopure (3S,4R) configurations. For instance, hydrolysis of a benzyloxycarbonyl-protected precursor in phosphate buffer (pH 7.0) achieves >99% enantiomeric excess .

Stability and Analytical Characterization

Degradation Profiles

The compound exhibits stability in aqueous solutions at pH 5–7 but undergoes hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 1.42 (tert-butyl), δ 3.72 (methyl ester), and δ 4.85 (piperidine H-3).

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/zm/z 261.29 [M+H]+^+ .

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